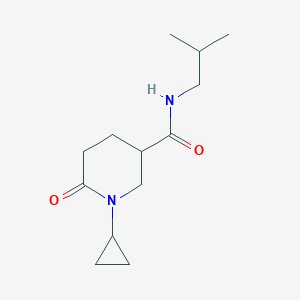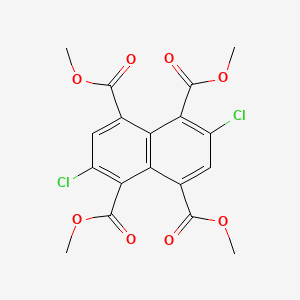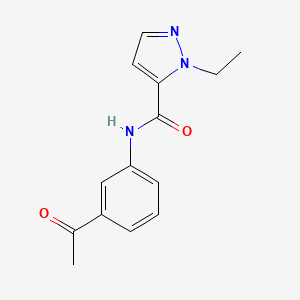
1-(1-adamantylcarbonyl)-2-(2-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantylcarbonyl)-2-(2-methylphenyl)pyrrolidine, commonly known as ADMET, is a synthetic compound that has gained significant attention in the field of drug discovery and development. ADMET is a pharmacophore, which means it has a specific structure that interacts with biological targets in the body to produce a therapeutic effect.
作用机制
ADMET acts as an inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4), which plays a crucial role in the metabolism of many drugs in the body. By inhibiting CYP3A4, ADMET can increase the bioavailability of drugs that are metabolized by this enzyme. ADMET also interacts with other enzymes and transporters in the body, which can affect the pharmacokinetics of drugs.
Biochemical and Physiological Effects:
ADMET has been shown to have a variety of biochemical and physiological effects. It can increase the half-life of drugs by inhibiting their metabolism, which can improve their efficacy. ADMET can also increase the concentration of drugs in the brain, which can be useful for the treatment of neurological disorders. However, ADMET can also have adverse effects on the body, such as drug-drug interactions, which can lead to toxicity.
实验室实验的优点和局限性
ADMET is a valuable tool for medicinal chemists in drug discovery and development. It can help in the selection of lead compounds for further development by predicting their ADMET properties. ADMET can also be used to optimize the pharmacokinetic and pharmacodynamic properties of drugs. However, ADMET has some limitations in lab experiments, such as its inability to predict the toxicity of a drug candidate.
未来方向
There are many future directions for the use of ADMET in drug discovery and development. One direction is the development of more accurate ADMET prediction models that can better predict the pharmacokinetic and pharmacodynamic properties of drugs. Another direction is the development of ADMET inhibitors that can selectively inhibit specific enzymes or transporters in the body. ADMET can also be used in the design of prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug. Overall, ADMET has the potential to revolutionize drug discovery and development by improving the efficiency and efficacy of drug candidates.
合成方法
The synthesis of ADMET involves the reaction of 1-adamantyl isocyanate with 2-(2-methylphenyl)pyrrolidine in the presence of a catalyst. The resulting product is purified using chromatography to obtain pure ADMET. The synthesis of ADMET is a complex process that requires expertise in organic chemistry.
科学研究应用
ADMET has been extensively studied for its potential use in drug discovery and development. It is a valuable tool for medicinal chemists to optimize drug candidates for their pharmacokinetic and pharmacodynamic properties. ADMET can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a drug candidate, which can help in the selection of lead compounds for further development.
属性
IUPAC Name |
1-adamantyl-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-15-5-2-3-6-19(15)20-7-4-8-23(20)21(24)22-12-16-9-17(13-22)11-18(10-16)14-22/h2-3,5-6,16-18,20H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGIPKCZOFGMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-fluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049112.png)

![N-[1-(4-ethoxyphenyl)-1-methylethyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6049122.png)

![ethyl [3-[5-bromo-2-(methylamino)phenyl]-2-oxo-1(2H)-quinoxalinyl]acetate](/img/structure/B6049130.png)
![5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6049141.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049145.png)
![methyl 4-(5-{[2-(2-ethoxy-2-oxoethyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049149.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6049156.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B6049171.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6049179.png)